molecular formula C15H24O2 B15164022 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol CAS No. 144425-92-3

2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol

Cat. No.: B15164022
CAS No.: 144425-92-3
M. Wt: 236.35 g/mol
InChI Key: VXUQJEMWECBYRC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is an aromatic compound with two hydroxyl groups attached to a benzene ring, along with tert-butyl and 2-methylbutan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The electrophile in this reaction is a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, and the nucleophile is the aromatic ring of 1,4-dimethoxybenzene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods use similar reaction conditions but are optimized for higher yields and efficiency. The use of excess equivalents of 3-methyl-2-butanol and appropriate catalysts can enhance the reaction rate and product yield .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various alkylated aromatic compounds

Scientific Research Applications

2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the presence of both tert-butyl and 2-methylbutan-2-yl groups, along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

144425-92-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-tert-butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C15H24O2/c1-7-15(5,6)11-9-12(16)10(8-13(11)17)14(2,3)4/h8-9,16-17H,7H2,1-6H3

InChI Key

VXUQJEMWECBYRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O

Origin of Product

United States

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